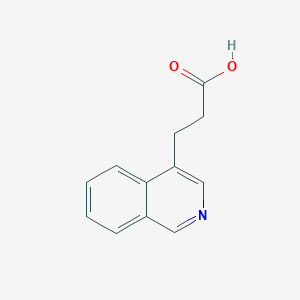

3-(Isoquinolin-4-yl)propanoic acid

Description

Significance of Isoquinoline (B145761) Derivatives in Medicinal Chemistry and Chemical Biology

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in the field of medicinal chemistry and drug discovery. nih.govsemanticscholar.org Isoquinoline and its derivatives are of significant interest due to their extensive presence in natural products, particularly alkaloids, and their wide array of pharmacological activities. semanticscholar.orgamerigoscientific.com These activities include anticancer, anti-inflammatory, antimicrobial, analgesic, antifungal, and antiviral properties. nih.govsemanticscholar.orgamerigoscientific.comwisdomlib.org

The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a key target for synthetic organic chemists. nih.gov The development of novel synthetic methods to construct and functionalize the isoquinoline framework is an active area of research, moving beyond traditional methods to create diverse molecular architectures. nih.gov The broad spectrum of biological activities exhibited by isoquinoline derivatives stems from their ability to interact with various biological targets. For instance, some isoquinoline alkaloids with anticancer properties can bind to nucleic acids, affecting DNA replication, repair, or transcription. semanticscholar.org Others may exert their effects by inhibiting enzymes or disrupting cellular processes like microtubule dynamics. amerigoscientific.com The versatility of the isoquinoline nucleus allows for the design and synthesis of new therapeutic agents with potentially improved efficacy and safety profiles, cementing its importance in the development of treatments for a wide range of diseases. amerigoscientific.comresearchgate.net

Overview of Propanoic Acid Scaffolds in Bioactive Molecules

The propanoic acid moiety is a valuable building block in the design of bioactive molecules and is frequently incorporated into pharmaceutical agents. Its presence can influence a compound's physicochemical properties, such as solubility, and provides a handle for further chemical modifications. nih.gov The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, which is often essential for high-affinity binding. nih.gov

Propanoic acid scaffolds have been successfully utilized to develop compounds with a variety of biological activities, including anticancer and antioxidant properties. nih.gov For example, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that this scaffold can be a foundation for novel anticancer and antioxidant agents. nih.gov The versatility of the propanoic acid structure allows for the creation of diverse libraries of compounds through strategies like amide bond formation and conjugation with other bioactive fragments. nih.govmdpi.com In the context of tissue engineering, scaffolds can be functionalized with molecules containing carboxylic acid groups to promote cell adhesion and proliferation. nih.gov The ability to tailor the properties of a molecule by incorporating a propanoic acid scaffold makes it a significant component in modern drug design and discovery. mdpi.commdpi.com

Rationale for Investigating 3-(Isoquinolin-4-yl)propanoic Acid

The investigation into this compound is driven by the strategic combination of two pharmacologically significant motifs: the isoquinoline ring system and the propanoic acid side chain. The isoquinoline core is a well-established pharmacophore known for a wide spectrum of biological activities. nih.govresearchgate.net The propanoic acid linker offers several advantages, including favorable physicochemical properties and a versatile point for chemical modification. nih.gov

The rationale for studying this specific compound is based on the hypothesis that linking the isoquinoline and propanoic acid moieties will result in a molecule with unique and potentially beneficial biological properties. The propanoic acid chain can position the isoquinoline core in a specific orientation for optimal interaction with a biological target. Furthermore, the terminal carboxylic acid group can engage in critical binding interactions, such as hydrogen bonds, with enzymes or receptors. The systematic exploration of such hybrid molecules is a common strategy in medicinal chemistry to develop novel therapeutic candidates.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 819066-35-8 |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.221 g/mol |

| Density | 1.251 g/cm³ |

| Boiling Point | 416.7°C at 760 mmHg |

| Flash Point | 205.8°C |

This data is compiled from publicly available chemical databases. chemsrc.com

Scope and Objectives of Academic Research on the Compound

The academic research on this compound and its analogues typically encompasses several key objectives. A primary goal is the synthesis and characterization of the compound and a library of its derivatives. This involves developing efficient synthetic routes to access the core structure and to introduce various substituents to explore structure-activity relationships (SAR).

A significant portion of the research focuses on evaluating the biological activity of these synthesized compounds. This often includes in vitro screening against a panel of biological targets, such as enzymes or cell lines, to identify potential therapeutic applications. For instance, based on the known activities of its parent scaffolds, research may investigate the anticancer, antimicrobial, or anti-inflammatory potential of this compound derivatives. nih.govresearchgate.net

Furthermore, computational studies, such as molecular docking, are often employed to understand how these molecules interact with their biological targets at a molecular level and to guide the design of more potent and selective compounds. researchgate.net The overarching scope is to establish a foundational understanding of the chemical and biological properties of this class of compounds, with the long-term objective of identifying promising lead candidates for further preclinical development. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-isoquinolin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMVAUNCJGWEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Isoquinolin 4 Yl Propanoic Acid and Its Analogs

Retrosynthetic Analysis and Precursor Design

A logical retrosynthetic analysis of 3-(isoquinolin-4-yl)propanoic acid suggests disconnecting the propanoic acid side chain from the isoquinoline (B145761) core. This leads to a key intermediate, a 4-substituted isoquinoline, which can be further simplified. The propanoic acid moiety can be introduced via various carbon-carbon bond-forming reactions. Therefore, a primary precursor would be an isoquinoline derivative activated at the 4-position, such as a 4-haloisoquinoline (e.g., 4-bromoisoquinoline), which is commercially available.

Alternatively, the entire substituted isoquinoline ring can be constructed from acyclic precursors. This approach involves designing starting materials that already contain portions of the final carbon skeleton, which are then cyclized to form the bicyclic isoquinoline system. The choice of precursors is heavily influenced by the selected synthetic route for the isoquinoline core. For instance, a Pomeranz-Fritsch approach would utilize a benzaldehyde (B42025) derivative and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

Classical and Modern Synthetic Routes for the Isoquinoline Core

The construction of the isoquinoline nucleus is a cornerstone of this synthesis. Numerous named reactions and modern catalytic methods have been developed for this purpose.

Cyclization Reactions (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch Modifications)

Classical methods for isoquinoline synthesis remain highly relevant due to their reliability and broad substrate scope.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456). pharmaguideline.comwikipedia.orgorganic-chemistry.org Subsequent oxidation yields the aromatic isoquinoline. The reaction is typically carried out under refluxing acidic conditions using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org

Pictet-Spengler Reaction: This method condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to produce a tetrahydroisoquinoline. organicreactions.orgnumberanalytics.com The reaction is initiated by the formation of an imine, which then undergoes an intramolecular electrophilic substitution to close the ring. pharmaguideline.com This method is particularly effective when the aromatic ring is activated by electron-donating groups. pharmaguideline.com

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to yield an isoquinoline. wikipedia.orgthermofisher.comorganicreactions.orgchemistry-reaction.comquimicaorganica.org Modifications to this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

Transition Metal-Catalyzed Annulation and Coupling Strategies (e.g., Rh(III)-Catalyzed [4+2]-Annulation)

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for constructing heterocyclic systems. Rhodium(III)-catalyzed [4+2] annulation reactions have proven to be a highly efficient and atom-economical method for synthesizing functionalized isoquinolines. mdpi.comacs.orgacs.org These reactions often proceed via C-H activation, allowing for the direct coupling of arenes with alkynes or other coupling partners to build the isoquinoline core. mdpi.comresearchgate.net This approach offers access to a wide range of substituted isoquinolines with high regioselectivity. For instance, the annulation of N-sulfonylarylamides with ethyl 2-diazo-3,3,3-trifluoropropanoate has been developed for the synthesis of 1,3,4-functionalized isoquinolines. acs.orgacs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as it can dramatically reduce reaction times and improve yields. This technology has been successfully applied to the synthesis of isoquinoline derivatives. rsc.orgnih.govnih.govacs.orgbenthamdirect.com For example, a convenient microwave-assisted protocol for the synthesis of hydroxyl-containing isoquinolines has been developed through a metal-free radical cyclization of vinyl isonitriles with alcohols. rsc.orgnih.gov Palladium-catalyzed microwave-assisted one-pot reactions have also been utilized for the synthesis of isoquinolines from ortho-bromoarylaldehydes and terminal alkynes. acs.org

Introduction of the Propanoic Acid Side Chain

Once the isoquinoline core is synthesized, the next critical step is the introduction of the propanoic acid side chain at the C-4 position.

Strategies for Carbon-Carbon Bond Formation

Several methods can be employed for forming the C-C bond at the C-4 position of the isoquinoline ring. A common and effective approach is the Heck reaction. Commercially available 4-bromoisoquinoline (B23445) can be coupled with an appropriate acrylate (B77674) ester, such as tert-butyl acrylate, under Heck conditions to form an α,β-unsaturated ester. nih.gov Subsequent reduction of the double bond and hydrolysis of the ester would yield the desired this compound.

Another strategy involves the direct C-4 alkylation of isoquinoline. Recent studies have described a metal- and activating-group-free method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. researchgate.netacs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring. researchgate.netacs.org While this method introduces a keto group that would require further modification to achieve the propanoic acid, it represents an innovative approach to C-4 functionalization.

Furthermore, the propanoic acid side chain can be built up from a precursor. For example, a 4-formylisoquinoline could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by further functional group manipulations.

The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been achieved through the reaction of 2-quinolinone with acrylic acid derivatives, followed by further modifications. nih.govacs.org Although this example pertains to a quinolinone, the principle of Michael addition to an activated olefin could potentially be adapted for isoquinoline systems under specific conditions.

Stereoselective Approaches (if applicable)

The target molecule, this compound, is achiral as it does not possess a stereocenter. Therefore, stereoselective synthesis is not directly applicable to its preparation.

However, the field of isoquinoline synthesis includes advanced stereoselective methods for producing chiral analogs, which may be relevant for related research. A notable example is the development of atroposelective synthesis for 1-aryl isoquinolines, which possess axial chirality. Recent studies have demonstrated rhodium(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinoline derivatives. acs.orgacs.org This approach utilizes a chiral CpRh complex to achieve high yields and excellent enantioselectivities, providing a pathway to axially chiral biaryl nitriles which are valuable in medicinal chemistry and materials science. acs.orgorganic-chemistry.org While not directly pertinent to the synthesis of this compound itself, such methodologies highlight the sophisticated catalytic tools available for creating structurally complex and stereochemically defined isoquinoline analogs.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the economic and environmental viability of a synthetic route. For the synthesis of this compound, optimization efforts would focus on the key C-C bond-forming steps, such as the Heck or Suzuki reactions.

Solvent Effects and Green Chemistry Considerations

The choice of solvent can profoundly impact the outcome of transition-metal-catalyzed reactions. In Suzuki and Heck couplings, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly used to ensure the solubility of reactants and catalysts. wikipedia.org

In recent years, there has been a significant push towards "green" chemistry, aiming to reduce the environmental impact of chemical processes. core.ac.uk For isoquinoline synthesis, this has led to the exploration of more benign and sustainable reaction media.

Biodegradable Solvents: Polyethylene glycol (PEG), specifically PEG-400, has been successfully employed as a recyclable, non-volatile, and biodegradable solvent for the synthesis of isoquinoline derivatives using a homogeneous ruthenium catalyst. This system offers the advantage of simple product extraction and catalyst reuse.

Aqueous Media: The development of water-soluble catalysts and ligands has enabled Heck and Suzuki reactions to be performed in water, drastically reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org

Solvent-Free Conditions: In some cases, reactions can be run under solvent-free conditions, particularly with heterogeneous catalysts. For instance, ZnO nanoparticles have been used as an efficient and reusable catalyst for the synthesis of pyrido[2,1-a]isoquinoline derivatives at room temperature without any solvent, simplifying the workup and product purification. thieme-connect.com

These green approaches not only minimize waste and environmental pollution but can also lead to more cost-effective and safer manufacturing processes. thieme-connect.com

Catalyst Development and Ligand Design

The evolution of catalysts and ligands has been a driving force in the advancement of cross-coupling reactions for isoquinoline functionalization. While classical methods for isoquinoline synthesis often require harsh conditions, modern palladium, rhodium, ruthenium, and copper-based catalytic systems offer milder reaction conditions and broader substrate scope. organic-chemistry.orgresearchgate.netnih.gov

The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Ligand design plays a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination, and influencing the selectivity of the reaction. acs.orgnih.gov

Phosphine Ligands: Triphenylphosphine (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are classical ligands that have been widely used in Heck and Suzuki reactions. wikipedia.orgorganic-chemistry.org Their electronic and steric properties can be tuned to optimize catalytic activity.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that often form highly stable and active palladium complexes. They have been shown to be effective in challenging cross-coupling reactions, including those involving less reactive aryl chlorides.

Pincer Ligands: Trifunctional N,N,O-terdentate amido/pyridyl carboxylate ligands have been developed for phosphine-free Pd(II) complexes, which exhibit high activity and stability in Heck and Suzuki reactions, achieving high turnover numbers. organic-chemistry.org

The development of catalyst systems extends beyond palladium. Ruthenium(II) catalysts have been used for C-H functionalization/annulation reactions to build the isoquinoline core, and rhodium(III) catalysts are effective for C-H activation and annulation processes. organic-chemistry.orgnih.gov Iron and cobalt catalysts are also gaining traction as more earth-abundant and cost-effective alternatives for certain cross-coupling reactions.

Table 2: Selected Catalyst/Ligand Systems for Isoquinoline Synthesis and Functionalization

| Catalyst/Precursor | Ligand | Reaction Type | Application | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Heck Reaction | C4-Vinylation of 4-bromoisoquinoline | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Suzuki Coupling | General aryl-aryl coupling | organic-chemistry.org |

| [RhCp*Cl₂]₂ | - | C-H Activation/Annulation | Isoquinoline synthesis from oximes | organic-chemistry.org |

| Ru(II) complex | - | C-H/N-N Activation | Isoquinoline synthesis in PEG-400 | |

| CuI | 1,10-Phenanthroline | C-H Arylation | C2-Arylation of quinoline (B57606) N-oxide | nih.gov |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger, laboratory (gram-scale) or pilot-plant scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

For the synthesis of this compound, particularly via the proposed Heck or C4-alkylation routes, several factors are critical:

Reaction Exotherms and Heat Transfer: Many C-C bond-forming reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, causing side reactions or posing a safety risk. Controlled, slow addition of reagents and efficient reactor cooling are essential.

Mixing and Mass Transfer: Ensuring homogeneous mixing becomes more challenging in larger vessels. Inadequate mixing can lead to localized concentration gradients, resulting in the formation of impurities and lower yields.

Catalyst Loading and Cost: While high catalyst loadings might be acceptable for small-scale synthesis, they become economically prohibitive on a larger scale. Optimization to reduce catalyst loading (e.g., to mol% or even ppm levels) without sacrificing efficiency is a key goal. The cost and availability of specialized ligands also become significant factors.

Purification Strategy: Purification by column chromatography, which is common in research labs, is often impractical and costly for large quantities of material. Developing a purification strategy based on crystallization, precipitation, or extraction is highly desirable for scale-up. The metal-free C4-alkylation route may offer an advantage here, as it avoids the need to remove residual palladium catalyst. acs.orgresearchgate.net

Reagent and Solvent Quantities: The handling of large volumes of flammable or toxic solvents and reagents requires appropriate engineering controls and safety protocols. The principles of green chemistry, such as using less hazardous solvents or minimizing solvent volume, become increasingly important. nih.gov

Successful gram-scale syntheses have been reported for related processes. For example, the metal-free C4-alkylation of isoquinoline has been successfully performed on an 8.00 mmol scale, and a multifold reaction sequence to produce a tricyclic isoquinoline derivative was demonstrated on a gram scale, indicating the feasibility of scaling up these types of transformations. acs.orgresearchgate.netnih.gov Careful planning and process optimization are the keys to a successful and safe scale-up.

Derivatization and Structural Modification Strategies for 3 Isoquinolin 4 Yl Propanoic Acid

Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies

The rational design of analogs of 3-(isoquinolin-4-yl)propanoic acid is a cornerstone of medicinal chemistry, aiming to systematically probe the impact of structural changes on biological activity. This process involves targeted modifications to both the isoquinoline (B145761) core and the propanoic acid side chain to elucidate key pharmacophoric features and optimize desired properties.

Modifications at the Isoquinoline Ring System

The isoquinoline scaffold offers multiple positions for substitution, allowing for a detailed investigation of how changes in electronics, sterics, and hydrogen bonding potential influence activity.

The isoquinoline ring is a versatile scaffold for modification. Nucleophilic attack, particularly by strong nucleophiles, tends to occur at the C-1 position. quimicaorganica.org In contrast, electrophilic substitution reactions are more likely to happen on the carbocyclic ring, specifically at the C-5 and C-8 positions, due to its higher electron density compared to the pyridine (B92270) ring. quimicaorganica.org

The introduction of substituents at various positions on the isoquinoline ring can significantly alter the molecule's properties. For instance, in decahydroisoquinoline-3-carboxylic acids, the stereochemistry and substitution at the C-6 position have been shown to be critical for activity at AMPA receptors. nih.gov Specifically, an ethylene (B1197577) spacer connecting a tetrazole to the C-6 position was found to be optimal for antagonist activity. nih.gov Methyl or phenyl substitutions on this chain were well-tolerated, whereas the introduction of heteroatoms like oxygen or nitrogen significantly decreased activity. nih.gov

A detailed structure-activity relationship (SAR) analysis of certain isoquinoline derivatives has shown that substituents on the aromatic ring can significantly influence biological activity, such as the inhibition of leucine (B10760876) aminopeptidase.

Table 1: Examples of Substituted Isoquinoline Derivatives and their Reported Context

| Compound Name | Position of Substitution/Modification | Reported Context/Significance |

| 2-Amino-3-(isoquinolin-1-yl)propanoic acid | C-1 | A synthesized amino acid derivative of isoquinoline. nih.gov |

| 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid | C-1, C-3 | A compound with a dioxoisoquinoline core noted for its potential pharmacological properties. bldpharm.com |

| 3-(isoquinolin-6-yl)propanoic acid | C-6 | An isomer of the parent compound, with the propanoic acid at a different position. uni.lu |

| 6-(2-(1H-tetrazol-5-yl)ethyl)-decahydroisoquinoline-3-carboxylic acid | C-6 | A potent and selective AMPA receptor antagonist. nih.gov |

| 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | C-2, C-4 | An amino acid derivative of a quinolone, a related heterocyclic system. bldpharm.com |

This table is for illustrative purposes and highlights various substitution patterns on the isoquinoline and related heterocyclic systems.

The nitrogen atom in the isoquinoline ring is a key site for modification, influencing the compound's basicity and allowing for the formation of quaternary salts and N-oxides. quimicaorganica.orgquimicaorganica.org The lone pair of electrons on the nitrogen atom allows it to act as a base, readily protonating in acidic media to form isoquinolinium salts. quimicaorganica.orgquimicaorganica.org This basicity can be modulated by substituents on the ring; electron-donating groups increase basicity, while electron-withdrawing groups decrease it. quimicaorganica.orgquimicaorganica.org

The nitrogen atom can also act as a nucleophile, participating in alkylation and acylation reactions to form quinolinium and isoquinolinium salts. quimicaorganica.org The introduction of bulky substituents near the nitrogen, such as a phenyl group at the α-position, can create steric hindrance, potentially reducing the yield of such reactions. nih.gov Furthermore, the nitrogen can be oxidized, for example with hydrogen peroxide or peracids, to form isoquinoline N-oxides. quimicaorganica.org These N-oxides can then be used to direct electrophilic substitution to the C-4 position. quimicaorganica.org

Recent synthetic methodologies have even enabled the insertion of a nitrogen atom into indene (B144670) frameworks to create the isoquinoline ring system, including the use of 15N labeled sources for isotopic labeling studies. nih.govrsc.org

Modifications at the Propanoic Acid Side Chain

The propanoic acid side chain is another critical component for modification, offering opportunities to alter polarity, lipophilicity, and potential interactions with biological targets.

The carboxylic acid group of the propanoic acid side chain can be readily converted into esters and amides to explore the impact of modifying this hydrogen-bonding and acidic functional group. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. ceon.rsresearchgate.net The rate and yield of this reaction are influenced by factors such as temperature, the molar ratio of reactants, and the structure of the alcohol used. ceon.rsresearchgate.net For example, increasing the reaction temperature generally increases the rate of ester formation. ceon.rs

Amidation, the formation of an amide, can be accomplished using coupling reagents like 4-methylmorpholine (B44366) and benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) in a suitable solvent such as dimethylformamide (DMF). These reactions typically proceed under mild conditions to yield the desired amide. The conversion to amides can be a key step in building more complex molecules and exploring interactions with biological targets. nih.gov

Table 2: Examples of Propanoic Acid Side Chain Modifications and Reagents

| Modification Type | Reagents/Conditions | Significance |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat | Modifies polarity and lipophilicity, can act as a prodrug. ceon.rsresearchgate.net |

| Amidation | Amine, Coupling Reagents (e.g., PyBOP, 4-methylmorpholine), DMF | Introduces new hydrogen bonding capabilities and can alter biological activity. nih.gov |

This table provides a general overview of common modification strategies for the propanoic acid side chain.

Altering the length and branching of the propanoic acid side chain can significantly impact the molecule's conformational flexibility and its ability to fit into a binding pocket. Studies on related structures, such as decahydroisoquinoline-3-carboxylic acids, have shown that varying the length of the carbon chain connecting a functional group to the isoquinoline nucleus is a critical parameter for optimizing biological activity. nih.gov

In the context of 3-(2-aminocarbonylphenyl)propanoic acid analogs, optimization of the side chain was a key strategy to improve both in vitro and in vivo potencies. nih.gov The introduction of substituents and variations in the side chain structure are crucial for fine-tuning the structure-activity relationship. nih.gov The presence of substituents on the side chain can also influence the reactivity of the carboxylic acid group during esterification. ceon.rs

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while retaining or enhancing its desired biological activity. nih.govdrughunter.com For this compound, the carboxylic acid moiety is a primary target for such modification. The presence of a carboxylic acid can lead to poor pharmacokinetic properties and potential toxicity due to metabolic pathways like glucuronidation. nih.govresearchgate.net Replacing this group with a suitable bioisostere can mitigate these issues. nih.gov

Table 1: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Functional Group | Potential Bioisostere | Key Properties |

|---|---|---|

| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa (≈4.5), planar, metabolically more stable. drughunter.comcambridgemedchemconsulting.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Less acidic (pKa ≈ 8-9), strong metal chelator. nih.gov |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Can mimic hydrogen bonding patterns, often more lipophilic. nih.gov |

| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Planar, acidic (pKa ≈ 4-5), found in natural products. nih.gov |

Synthesis of Conjugates and Hybrid Molecules

Creating conjugates and hybrid molecules from this compound allows for the combination of its core structure with other pharmacologically relevant moieties, potentially leading to synergistic effects or novel biological activities.

Amino Acid/Peptide Conjugates

The carboxylic acid group of this compound is a convenient handle for conjugation with the amine group of amino acids or peptides, forming a stable amide bond. This strategy is widely employed to improve the pharmacokinetic properties of a molecule or to target specific biological pathways. nih.gov The synthesis typically involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the amino acid or peptide.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The process involves the deprotonation of the carboxylic acid, which then acts as a nucleophile, attacking the DCC molecule to form a highly reactive intermediate with a good leaving group. youtube.com This intermediate is then susceptible to nucleophilic attack by the amine group of the amino acid, resulting in the formation of the desired amide-linked conjugate. youtube.com

Table 2: Example Amino Acid Conjugates

| Amino Acid | Conjugation Site | Resulting Conjugate Structure (Conceptual) |

|---|---|---|

| Glycine | Carboxylic Acid | 3-(Isoquinolin-4-yl)-N-(carboxymethyl)propanamide |

| L-Alanine | Carboxylic Acid | N-(1-Carboxyethyl)-3-(isoquinolin-4-yl)propanamide |

| L-Phenylalanine | Carboxylic Acid | N-(1-Carboxy-2-phenylethyl)-3-(isoquinolin-4-yl)propanamide |

Heterocycle Hybrid Systems

Hybrid molecules can be synthesized by linking the this compound scaffold to other heterocyclic systems. This approach aims to create novel chemical entities with expanded structural diversity and potentially new biological profiles. The isoquinoline ring itself is a privileged structure in medicinal chemistry, and its combination with other heterocycles like triazoles, oxadiazoles, or thiazoles can yield compounds with interesting pharmacological properties. nih.govnih.gov

Synthesis strategies often involve using the propanoic acid side chain as a linker. For example, the carboxylic acid can be converted to a hydrazide, which can then be cyclized with appropriate reagents to form heterocycles like 1,2,4-triazoles or 1,3,4-oxadiazoles. nih.gov Alternatively, the carboxylic acid can react with reagents like ethyl bromoacetate, followed by cyclization, to form thiazolidinone rings. nih.gov Such methods allow for the systematic construction of diverse hybrid systems. mdpi.com

Table 3: Potential Heterocyclic Hybrid Systems

| Heterocyclic Partner | Potential Linkage Strategy | Resulting Hybrid Class (Conceptual) |

|---|---|---|

| 1,2,4-Triazole | Formation from a carbohydrazide (B1668358) intermediate derived from the propanoic acid. nih.gov | Isoquinolinyl-propanoyl-triazole |

| 1,3-Thiazolidinone | Cyclization reaction with the propanoic acid and ethyl bromoacetate. nih.gov | Isoquinolinyl-propanoyl-thiazolidinone |

| Pyrazole | Michael addition of a phosphonate (B1237965) followed by cyclic condensation with hydrazine (B178648). mdpi.com | Isoquinolinyl-propyl-pyrazole |

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are crucial for the precise modification of a multifunctional molecule like this compound. These approaches enable chemists to target a specific reactive site within the molecule while leaving others intact.

The molecule presents several potential sites for reaction:

The Carboxylic Acid Group: This group can be selectively transformed into esters, amides, or acid halides. chemcess.com Borane (BH₃), for example, can selectively reduce the carboxylic acid to an alcohol in the presence of other reducible functional groups. chadsprep.com

The Propanoic Acid Side Chain: The α-carbon of the propanoic acid can potentially be functionalized. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide, which can then be substituted by other nucleophiles. libretexts.orgpressbooks.pub

The Isoquinoline Ring: The isoquinoline nucleus can undergo various modifications, although achieving high regioselectivity can be challenging. Electrophilic substitution reactions typically occur at the C5 and C8 positions. The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for the selective functionalization of specific positions on heterocyclic rings. nih.govrsc.org

Table 4: Chemo- and Regioselective Functionalization Sites

| Reactive Site | Type of Reaction | Potential Outcome |

|---|---|---|

| Carboxylic Acid | Esterification | Methyl or Ethyl 3-(isoquinolin-4-yl)propanoate |

| Carboxylic Acid | Reduction (e.g., with BH₃) chadsprep.com | 3-(Isoquinolin-4-yl)propan-1-ol |

| α-Carbon of Propanoic Chain | Halogenation (e.g., Hell-Volhard-Zelinskii) libretexts.org | 2-Bromo-3-(isoquinolin-4-yl)propanoic acid |

| Isoquinoline Ring (C5/C8) | Electrophilic Aromatic Substitution | Nitration or Halogenation at specific positions |

Preclinical Biological Investigations of 3 Isoquinolin 4 Yl Propanoic Acid and Its Derivatives

Target Identification and Validation through Mechanistic Studies

Mechanistic studies are crucial for identifying the specific molecular targets through which a compound exerts its biological effects. For 3-(isoquinolin-4-yl)propanoic acid and its derivatives, research has focused on their interactions with various enzymes and receptors to elucidate their potential therapeutic pathways.

Derivatives of the isoquinoline (B145761) and quinoline (B57606) propanoic acid scaffolds have been evaluated against a range of enzymes implicated in disease, particularly in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant body of research has focused on the inhibition of EGFR, a key target in cancer therapy. A series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives showed promising EGFR inhibitory activity. nih.govresearchgate.net Notably, compound 9e from this series exhibited potent EGFR inhibition with a 97.0% inhibition rate and an IC50 value of 16.89 nM, comparable to the standard drug Erlotinib (IC50 of 20.8 nM). nih.govresearchgate.net Other derivatives, 9c , 9d , and 9g , also displayed strong inhibition with IC50 values of 27.9 nM, 30.4 nM, and 52.7 nM, respectively. nih.gov In a different study, novel chalcone-triazolo[3,4-a]isoquinoline hybrids were designed as EGFR inhibitors. nih.gov Compounds 3e and 3f from this series were the most potent, with IC50 values against total EGFR of 0.031 µM and 0.023 µM, respectively. nih.gov

Sirtuin 2 (SIRT2) Inhibition: A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as potential anticancer agents targeting both SIRT2 and EGFR. mdpi.com In silico studies suggested that compound 22 from this series is capable of interacting with human SIRT2 through conserved amino acid residues, highlighting it as a promising scaffold for developing SIRT2 inhibitors. mdpi.com

Leucine (B10760876) Aminopeptidase (LAP) Inhibition: Studies have indicated that isoquinoline alkaloids possess inhibitory activity towards leucine aminopeptidase, an enzyme implicated in cancer cell proliferation and invasion. nih.govnih.gov In silico screening of compounds with a 3,4-dihydroisoquinoline (B110456) scaffold suggested they are potentially active in inhibiting leucine aminopeptidase, making them candidates for further in vitro and in vivo evaluation. nih.govnih.gov

For the enzymes Urease, SHP2, and IP6K, no specific inhibitory data for this compound or its direct derivatives were identified in the reviewed literature.

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | EGFR | 16.89 nM | nih.govresearchgate.net |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9c) | EGFR | 27.9 nM | nih.gov |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9d) | EGFR | 30.4 nM | nih.gov |

| nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (3f) | EGFR | 0.023 µM | nih.gov |

| nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (3e) | EGFR | 0.031 µM | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22) | SIRT2 | In silico interaction | mdpi.com |

Based on the reviewed scientific literature, no specific data were found regarding the binding or modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) or N-methyl-D-aspartate (NMDA) receptors by this compound or its derivatives.

The available research literature did not provide specific information on the interactions of this compound or its derivatives with ion channels.

In Vitro Cellular Pharmacology and Molecular Mechanisms

The anticancer potential of these compounds has been extensively evaluated through in vitro assays on various cancer cell lines, focusing on their ability to inhibit proliferation and induce cell death.

Derivatives of this compound have demonstrated significant, structure-dependent antiproliferative and cytotoxic effects across a range of human cancer cell lines.

One study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives found that compound 9e exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 1.32 µM, which is comparable to the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 of 1.21 µM). nih.govresearchgate.net

Another series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives also showed promising activity. mdpi.com Specifically, compounds 21 and 22 , which feature an oxime moiety, displayed potent cytotoxicity against A549 lung cancer cells with IC50 values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of cisplatin (B142131) in the same assay. mdpi.com

Novel chalcones incorporating a triazolo[3,4-a]isoquinoline moiety were tested against five human cancer cell lines. nih.gov Compounds 3e and 3f showed potent cytotoxic activities, particularly against A549 cells, with IC50 values of 2.3 µM and 1.15 µM, respectively. nih.gov Furthermore, a series of aminoisoquinoline-5,8-quinones derived from amino acids demonstrated moderate to high cytotoxicity, with IC50 values ranging from 0.5 to 6.25 µM against various cancer cell lines. nih.gov

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 (Breast) | 1.32 µM | nih.govresearchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (22) | A549 (Lung) | 2.47 µM | mdpi.com |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (21) | A549 (Lung) | 5.42 µM | mdpi.com |

| Triazolo[3,4-a]isoquinoline derivative (3f) | A549 (Lung) | 1.15 µM | nih.gov |

| Triazolo[3,4-a]isoquinoline derivative (3e) | A549 (Lung) | 2.3 µM | nih.gov |

| Aminoisoquinoline-5,8-quinone (from L-Alanine) (2a) | AGS (Gastric), J82 (Bladder), SK-MES-1 (Lung) | 0.58 - 15.43 µM range | nih.gov |

| Aminoisoquinoline-5,8-quinone (from L-Leucine) (6a) | AGS (Gastric), J82 (Bladder), SK-MES-1 (Lung) | 0.58 - 15.43 µM range | nih.gov |

| Aminoisoquinoline-5,8-quinone (from L-Phenylalanine) (10a) | AGS (Gastric), J82 (Bladder), SK-MES-1 (Lung) | 0.58 - 15.43 µM range | nih.gov |

| 4-Aryl-substituted isoquinoline derivative (46) | LASCPC-01 (Neuroendocrine Prostate) | 0.47 µM | nih.gov |

Investigations into the molecular mechanisms have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

For instance, the triazolo[3,4-a]isoquinoline derivatives 3e and 3f were found to initiate cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. nih.gov Their pro-apoptotic activity was demonstrated by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins, including p53, Bax, and caspases 3, 8, and 9. nih.gov

Similarly, studies on oleanolic acid derivatives featuring azaheterocyclic groups, a related class of compounds, showed they could significantly induce cell apoptosis. researchgate.net This process was mediated through the downregulation of Bcl-2, upregulation of Bax, release of cytochrome c, and subsequent activation of the caspase-3 pathway. researchgate.net Research on indole-3-carbinol, while a different structure, provides a model for how such pathways are typically affected, involving the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic Bax, leading to caspase activation. nih.gov

Further mechanism studies on a highly active isoquinoline derivative, compound 46 , revealed that it effectively induces G1 cell cycle arrest and apoptosis in a dose-dependent manner in neuroendocrine prostate cancer cells. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., p-ERK inhibition)

While direct studies on the modulation of the p-ERK signaling pathway by this compound are not extensively documented, research on structurally related quinolin-2-one and isoindoline (B1297411) derivatives provides insights into the potential of this class of compounds to interact with key intracellular signaling molecules.

One study focused on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which, although based on a quinolone core, share a similar propanoic acid side chain. Certain derivatives from this series demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical node in cellular signaling that often involves the downstream activation of the ERK pathway. This suggests that the propanoic acid moiety, in conjunction with a heterocyclic core, could be a key structural feature for targeting such signaling cascades.

In a separate line of investigation, isoindoline analogues were identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. Effective inhibition of HPK1 was shown to reinvigorate T-cell receptor (TCR) signaling, promoting T-cell function and cytokine production. Current time information in Bangalore, IN. Although distinct from the isoquinoline core, this highlights the potential for related heterocyclic structures to modulate complex immune signaling pathways.

These findings, while not directly on this compound, underscore the potential for its derivatives to interact with critical intracellular signaling pathways, warranting further investigation into their specific effects on p-ERK and other related kinases.

Antimicrobial and Antifungal Efficacy Studies (e.g., against specific bacterial/fungal strains)

The antimicrobial and antifungal potential of isoquinoline derivatives has been an active area of research. Studies on various substituted isoquinoline and propanoic acid derivatives have demonstrated a range of activities against bacterial and fungal pathogens.

Research on N2-arylidene-substituted 3-carbazoyl-isoquinolines revealed that certain derivatives exhibit notable antibacterial and moderate antifungal activity. mdpi.com For instance, 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine (B178648) was found to be particularly effective against several strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.78 µg/ml, which was more potent than the comparator drug furazolidone. mdpi.com

Another study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which feature a propanoic acid tail, demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, as well as Gram-negative pathogens. mdpi.com The introduction of a nitro group or a chlorine atom to the phenyl ring was found to enhance activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, the antifungal activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported. These compounds showed good activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL and also inhibited the growth of Escherichia coli and Staphylococcus aureus. nih.gov

The following table summarizes the antimicrobial and antifungal activities of some propanoic acid derivatives with heterocyclic cores.

| Compound Type | Target Organism | Activity | Reference |

| 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine | Staphylococcus aureus | MIC: 0.78 µg/ml | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid with 4-NO2 substitution | S. aureus, E. faecalis, E. coli, K. pneumoniae | MIC: 16-64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | nih.gov |

These studies collectively suggest that the isoquinoline-propanoic acid scaffold is a promising template for the development of new antimicrobial and antifungal agents.

Anti-inflammatory Activity in Cell-Based Models

The anti-inflammatory potential of isoquinoline derivatives has been explored in various cell-based models. While direct studies on this compound are limited, research on related structures provides evidence of their anti-inflammatory effects.

A study on amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid reported their evaluation for anti-inflammatory activities. This suggests that modifications of the carboxylic acid function of an isoquinoline core can lead to compounds with pharmacological effects on inflammation.

More broadly, extracts of Fumaria officinalis, known to contain various isoquinoline alkaloids, have demonstrated dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in mice. In vitro, these extracts also showed significant protection against bovine serum albumin (BSA) denaturation, a common method to screen for anti-inflammatory activity. Molecular docking studies from the same research identified that alkaloids like protopine, bicuculline, stylopine, and coptisine (B600270) exhibited high affinity for the cyclooxygenase-II (COX-2) enzyme, a key target in inflammation.

Furthermore, a study on 3-(3-hydroxyphenyl)-indolin-2-one, a compound with a different heterocyclic core but sharing some structural similarities, showed it could inhibit the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated RAW264.7 macrophages by regulating the Akt, MAPK, and NF-κB signaling pathways.

These findings suggest that the isoquinoline scaffold, particularly when functionalized with acidic or amidic groups, is a promising area for the discovery of new anti-inflammatory agents.

Antioxidant Activity in Cellular Systems

The antioxidant properties of isoquinoline derivatives have been investigated, with several studies indicating their potential to scavenge free radicals and mitigate oxidative stress.

A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives demonstrated their free-radical scavenging capabilities in various in vitro assays, including the DPPH, ABTS, superoxide (B77818) anion, and nitric oxide radical scavenging assays. This suggests that the dihydroisoquinoline core coupled with a carboxylic acid function can confer significant antioxidant activity.

Similarly, research on spiro-isoquinolino piperidine (B6355638) derivatives revealed that some of these compounds exhibit moderate to high antioxidant activity in the DPPH assay, with one derivative showing activity (88.88%) comparable to the standard antioxidant ascorbic acid (92.58%).

Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported that the presence of a phenolic group confers significant antioxidative potential. nih.gov The most promising compound in this series exhibited potent antioxidant properties in the DPPH radical scavenging assay. nih.gov

The antioxidant activity of these related compounds is summarized in the table below.

| Compound Type | Assay | Activity | Reference |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH, ABTS, O2·−, ·NO | Radical scavenging capabilities | |

| Spiro-isoquinolino piperidine derivatives | DPPH | Up to 88.88% activity | |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | DPPH | Potent antioxidant properties | nih.gov |

These results highlight the potential of the isoquinoline-propanoic acid scaffold and its analogs as a source of new antioxidant compounds.

In Vivo Preclinical Pharmacological Models

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. While in vivo studies specifically on this compound are not widely reported, research on related isoquinoline derivatives in various animal models provides valuable preclinical data.

Amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid have been evaluated for their analgesic, anti-inflammatory, and antipyretic activities in animal models. This indicates that isoquinoline derivatives with a modified propanoic acid side chain can exhibit systemic pharmacological effects.

In a different context, an in vivo study using a carrageenan-induced paw edema model in rats was employed to assess the anti-inflammatory activity of a lactam derivative of diclofenac, which was designed to have reduced gastrotoxicity. This type of model is standard for evaluating potential anti-inflammatory drug candidates.

The pharmacological effects of isoquinoline derivatives are not limited to animal models. The influence of related heterocyclic compounds on plant physiology has also been investigated. While direct studies on rhizogenesis stimulation by this compound are lacking, research on other nitrogen-containing heterocycles provides a basis for potential applications in agriculture.

For instance, one study found that 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and increase seed yield and oil content. This demonstrates that propanoic acid derivatives of heterocycles can have significant effects on plant development.

Biomarker Analysis in Preclinical Animal Models

In the preclinical evaluation of novel therapeutic agents like this compound and its derivatives, biomarker analysis in animal models is a critical step to elucidate mechanisms of action and to identify markers that could predict therapeutic response. Given the recognized anti-inflammatory and anti-cancer activities of many isoquinoline alkaloids, preclinical biomarker strategies would likely focus on these areas. nih.govnih.gov

In oncology, for instance, patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) of various cancers would be appropriate platforms for biomarker discovery. crownbio.comnih.gov These models allow for the investigation of a compound's effect on tumor growth and the associated molecular changes within a living organism. crownbio.comnih.gov

For inflammatory conditions, animal models that mimic diseases such as rheumatoid arthritis or inflammatory bowel disease would be utilized. In these models, the modulation of key inflammatory pathways can be monitored through biomarker analysis.

Research Findings from Related Isoquinoline Compounds:

Studies on related isoquinoline derivatives have demonstrated significant modulation of key biomarkers in preclinical models. For example, certain isoquinoline alkaloids have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com The mechanism often involves the inhibition of critical signaling pathways like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com In the context of cancer, isoquinoline compounds have been observed to influence markers of apoptosis, cell cycle regulation, and angiogenesis. nih.gov

A hypothetical study of this compound in a preclinical cancer model might yield biomarker data as illustrated in the following table. This table is for illustrative purposes only and is based on typical biomarker modulation observed with other isoquinoline compounds.

Table 1: Illustrative Biomarker Modulation in a Xenograft Mouse Model

| Biomarker Category | Biomarker | Change in Expression/Activity (Treated vs. Control) | Putative Mechanism of Action |

| Inflammatory Cytokines | TNF-α | ↓ | Inhibition of NF-κB pathway |

| IL-6 | ↓ | Inhibition of NF-κB and MAPK pathways | |

| Tumor Growth & Proliferation | Ki-67 | ↓ | Inhibition of cell cycle progression |

| PCNA | ↓ | Inhibition of DNA synthesis and replication | |

| Apoptosis | Caspase-3 (cleaved) | ↑ | Induction of programmed cell death |

| Bax/Bcl-2 Ratio | ↑ | Promotion of pro-apoptotic signaling | |

| Angiogenesis | VEGF | ↓ | Inhibition of new blood vessel formation |

| Signal Transduction | p-NF-κB | ↓ | Blockade of inflammatory signaling |

| p-ERK | ↓ | Interference with cell growth and survival pathways |

The data presented in such a table would be generated from the analysis of tumor tissue and plasma samples collected from the animal models. Techniques such as immunohistochemistry (IHC), Western blotting, enzyme-linked immunosorbent assay (ELISA), and quantitative polymerase chain reaction (qPCR) would be employed to quantify these biomarkers. The findings would be pivotal in establishing a mechanistic rationale for the compound's activity and for the selection of potential biomarkers for clinical translation. nih.govcrownbio.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Pharmacophoric Elements

The biological activity of isoquinoline (B145761) derivatives is intrinsically linked to the specific arrangement and nature of their substituents. The isoquinoline core itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, often serves as a crucial hydrophobic element that can occupy binding pockets in enzymes and receptors. researchoutreach.org For instance, in the context of kinase inhibition, the hydrophobic part of the isoquinoline ring is known to occupy the ATP binding pocket. researchoutreach.org

Key pharmacophoric elements of isoquinoline derivatives often include:

The Isoquinoline Nucleus: Acts as a fundamental scaffold. nih.govresearchoutreach.org

Substituents on the Isoquinoline Ring: The position and nature of substituents on the isoquinoline ring are critical for activity and selectivity. Modifications at various positions (C-1, C-3, C-4, etc.) can significantly impact the compound's pharmacological profile. nih.gov For example, fragment merging studies have shown that combining derivatives substituted at different positions (e.g., positions 4 and 6, or 5 and 7) can lead to highly potent kinase inhibitors. researchoutreach.org

Linker Groups: The nature of the linker connecting the isoquinoline core to other parts of the molecule can influence potency and selectivity. nih.gov

Terminal Groups: Functional groups at the terminus of a substituent chain, such as the propanoic acid group in 3-(isoquinolin-4-yl)propanoic acid, can be crucial for interacting with specific residues in a biological target.

Impact of Stereochemistry on Biological Activity

Stereochemistry can have a profound impact on the biological activity of chiral compounds, influencing target binding, metabolism, and distribution. nih.gov Many naturally occurring isoquinoline alkaloids are chiral, with a stereogenic center typically at the C-1 position of a tetrahydroisoquinoline ring. nih.gov

While specific studies on the stereochemistry of this compound are not prevalent in the provided results, general principles from related compounds highlight its potential importance. For other chiral molecules, different stereoisomers can exhibit vastly different potencies. nih.gov For example, in a study of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting stereoselective uptake. nih.gov Similarly, the stereochemistry of 5-substituted decahydroisoquinolines has been shown to be a determinant of their antiarrhythmic activity. acs.org This underscores the necessity of considering stereoisomers in the design and evaluation of any chiral isoquinoline derivative.

Correlation of Structural Motifs with Observed Potency and Selectivity

The potency and selectivity of isoquinoline derivatives are intricately linked to their structural motifs. SAR studies on various isoquinoline series have provided valuable insights:

Substituents on the Benzamide (B126) Moiety: In a series of isoquinoline CRTH2 antagonists, optimization of substituents on a benzamide portion of the molecule led to the identification of a potent and selective antagonist. nih.gov

Substitutions on the Isoquinoline Ring: A study on kinase inhibitors demonstrated that merging isoquinoline derivatives with substitutions at different positions could dramatically increase potency. For instance, merging a 5-substituted derivative with a 7-substituted one resulted in a compound with sub-nanomolar inhibitory activity. researchoutreach.org

Nature of the Linker: The introduction of a methylene (B1212753) linker between the isoquinoline and a benzamide moiety was a key feature in a series of potent CRTH2 antagonists. nih.gov

Computational and Statistical Methods for QSAR Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.gov This approach is instrumental in predicting the activity of novel compounds and optimizing lead structures. japsonline.comresearchgate.net

Descriptor Selection and Calculation

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's properties. nih.govresearchgate.net These descriptors can be categorized as:

Topological Descriptors: Describe the connectivity and branching of atoms in a molecule.

Physicochemical Descriptors: Include properties like hydrophobicity (logP), which is a measure of a compound's lipophilicity and can influence its ability to cross cell membranes.

Electronic Descriptors: Relate to the distribution of electrons in a molecule, such as dipole moment and electronegativity.

Steric Descriptors: Describe the size and shape of the molecule.

For isoquinoline derivatives, a variety of descriptors have been employed in QSAR studies. For example, Molecular Representation of Structure-Property Relationships (MoRSE) descriptors, which encode information about a molecule's 3D structure, have been used to model the inhibitory activity of isoquinoline derivatives against the AKR1C3 enzyme. japsonline.comjapsonline.com Other studies have utilized descriptors related to van der Waals volume, electron density, and electronegativity. nih.gov The choice of descriptors is crucial and is often guided by the specific biological activity being modeled. nih.gov

Model Validation and Predictive Capability

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. basicmedicalkey.comnih.gov Validation is typically performed using two main strategies:

Internal Validation: This involves assessing the model's performance on the training set of compounds used to build it. basicmedicalkey.com A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound left out and then used to predict the activity of that compound. nih.govscielo.br

External Validation: This is considered a more rigorous test of a model's predictive ability, where the model is used to predict the activity of an independent set of compounds (the test set) that were not used in the model development. nih.govmdpi.com

Various statistical parameters are used to evaluate the quality of a QSAR model, including the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the predictive ability of the model. japsonline.com A robust and predictive QSAR model will have high values for these parameters, indicating a strong correlation between the predicted and experimental activities. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 3-(Isoquinolin-4-yl)propanoic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound would be compared to its calculated theoretical value.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 202.0863 | Varies by study | Varies by study |

Data is illustrative and actual observed values may vary slightly between different instruments and experimental conditions.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the isoquinoline (B145761) ring and the propanoic acid side chain. Key fragment ions would correspond to the loss of the carboxylic acid group or cleavages within the propanoic acid chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecule's atomic framework.

¹H NMR: The proton NMR spectrum of this compound displays a set of characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ) of the aromatic protons on the isoquinoline ring typically appear in the downfield region (7.5-9.0 ppm), while the aliphatic protons of the propanoic acid side chain are found in the upfield region (2.5-3.5 ppm). The integration of these signals confirms the number of protons in each environment, and the coupling patterns (multiplicity) reveal the neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed in the most downfield region (around 170-180 ppm). The aromatic carbons of the isoquinoline ring appear between 120-150 ppm, and the aliphatic carbons of the propanoic acid chain are seen in the upfield region (around 30-40 ppm).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| Isoquinoline H-1 | ~8.9 | - |

| Isoquinoline H-3 | ~8.4 | - |

| Isoquinoline H-5/H-8 | ~7.8-8.1 | ~127-130 |

| Isoquinoline H-6/H-7 | ~7.5-7.7 | ~125-128 |

| Propanoic α-CH₂ | ~3.3 | ~35 |

| Propanoic β-CH₂ | ~2.8 | ~31 |

| Carboxylic Acid OH | Variable | - |

| Carbonyl C=O | - | ~175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

There is no fluorine atom in the structure of this compound, so ¹⁹F NMR is not applicable.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the adjacent aromatic protons on the isoquinoline ring and between the α- and β-protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.3 ppm would show a cross-peak with the carbon signal at ~35 ppm, confirming their direct bond in the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the propanoic acid side chain and the isoquinoline ring. For instance, a correlation would be expected between the β-protons of the side chain and the C4 carbon of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the primary structure elucidation of this relatively rigid molecule, it can offer insights into its preferred conformation in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The aromatic C-H and C=C stretching vibrations of the isoquinoline ring would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the isoquinoline moiety.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Aliphatic | C-H stretch | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The isoquinoline ring system in this compound acts as a chromophore, absorbing UV light in a characteristic manner. The spectrum typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system.

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. A Beer-Lambert plot can be constructed to determine the concentration of the compound in solution, making UV-Vis spectroscopy a useful tool for quantification.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise positions of all atoms in the molecule can be determined.

This provides highly accurate bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers.

Chromatographic Techniques for Purity Assessment and Isolation

The purity of this compound is critical for its use in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of this compound and for its isolation from reaction mixtures and impurities. These methods offer high resolution, sensitivity, and reproducibility, making them standard practice in synthetic and analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a polar compound containing both a carboxylic acid group and a basic nitrogen atom like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice.

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Purity Assessment: To assess the purity of a sample of this compound, a gradient elution method is commonly employed. This involves gradually increasing the proportion of the organic solvent in the mobile phase, which allows for the separation of compounds with a wide range of polarities. The acidic nature of the carboxyl group and the basicity of the isoquinoline nitrogen mean that the pH of the mobile phase can significantly influence the retention time and peak shape. Buffering the aqueous portion of the mobile phase, often with phosphate (B84403) or acetate (B1210297) buffers, is crucial for obtaining reproducible results. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak symmetry by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. sielc.com Detection is typically performed using a UV detector, as the isoquinoline ring system has strong chromophores that absorb UV light.

Isolation: Preparative HPLC can be used to isolate pure this compound from a crude reaction mixture. This technique utilizes larger columns and higher flow rates than analytical HPLC to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, with the goal being to collect the fraction containing the desired compound in high purity.

A hypothetical analytical RP-HPLC method for the purity assessment of this compound is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Normal-Phase HPLC (NP-HPLC)

While less common for such compounds, Normal-Phase HPLC (NP-HPLC) can also be utilized. In NP-HPLC, the stationary phase is polar (e.g., silica (B1680970) or alumina), and the mobile phase is nonpolar (e.g., a mixture of hexane (B92381) and a more polar solvent like ethyl acetate or isopropanol). This technique separates compounds based on their polarity, with more polar compounds being retained longer on the column. NP-HPLC could be advantageous for separating isomers or closely related impurities that are difficult to resolve by RP-HPLC.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility and thermal stability.

Derivatization: The carboxylic acid group of this compound can be converted into a more volatile ester, for example, a methyl or ethyl ester, through a simple esterification reaction. jmcs.org.mx Silylation is another common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group.

Analysis: Once derivatized, the compound can be analyzed by GC. The separation occurs in a capillary column coated with a stationary phase. The choice of stationary phase depends on the polarity of the analyte. For a derivatized isoquinoline compound, a mid-polarity column, such as one containing a phenyl- or cyanopropyl-substituted polysiloxane, would likely provide good separation. oup.com Detection is often performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides structural information for identification. nih.gov

A hypothetical GC-MS method for the analysis of derivatized this compound is outlined in the table below.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |